

## CT041: A Deep Dive into its Mechanism of Action in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

CT041, also known as satricabtagene autoleucel (satri-cel), is a promising chimeric antigen receptor (CAR) T-cell therapy demonstrating significant therapeutic potential against a range of solid tumors. This guide provides a comprehensive overview of the core mechanism of action of CT041, supported by a compilation of clinical trial data and a description of the fundamental experimental protocols used in its development. CT041 is an autologous CAR T-cell product specifically engineered to target Claudin18.2 (CLDN18.2), a tight junction protein that is frequently expressed in various epithelial cancers, including gastric, gastroesophageal junction, and pancreatic cancers, while showing limited expression in healthy tissues.[1][2][3] This differential expression profile makes CLDN18.2 an attractive target for cancer immunotherapy.

# The CT041 CAR Construct: A Precisely Engineered Molecular Weapon

The efficacy of CT041 hinges on its sophisticated CAR construct, which is genetically introduced into a patient's own T-cells. This construct is meticulously designed to recognize and eliminate CLDN18.2-expressing tumor cells. The key components of the CT041 CAR include:

• A humanized anti-CLDN18.2 single-chain variable fragment (scFv): This extracellular domain is responsible for the specific recognition and binding to the CLDN18.2 antigen on the



surface of cancer cells.[3][4]

- A CD8α hinge and a CD28 transmembrane region: These components anchor the CAR construct to the T-cell membrane and provide flexibility.[1][3][4]
- A CD28 co-stimulatory domain: This intracellular signaling domain plays a crucial role in enhancing T-cell activation, proliferation, and persistence upon antigen recognition.[1][3][4]
- A CD3ζ signaling domain: This is the primary intracellular signaling domain that initiates the T-cell's cytotoxic response upon binding to the target antigen.[1][3][4]

This second-generation CAR design, incorporating both a primary activation domain (CD3ζ) and a co-stimulatory domain (CD28), is engineered to elicit a robust and sustained anti-tumor immune response.

## Core Mechanism of Action: From Recognition to Tumor Cell Elimination

The therapeutic effect of CT041 is a multi-step process that begins with the infusion of the engineered CAR T-cells back into the patient and culminates in the targeted destruction of CLDN18.2-positive cancer cells.

- Trafficking and Infiltration: Following infusion, the CT041 CAR T-cells traffic to the tumor site and infiltrate the tumor microenvironment.
- Antigen Recognition and Immunological Synapse Formation: The anti-CLDN18.2 scFv on the surface of the CT041 cells specifically recognizes and binds to the CLDN18.2 protein expressed on the solid tumor cells. This interaction leads to the formation of an immunological synapse, a specialized interface between the CAR T-cell and the target cancer cell.
- CAR T-Cell Activation and Proliferation: The binding of the CAR to CLDN18.2 triggers a signaling cascade within the T-cell, initiated by the CD3ζ domain and amplified by the CD28 co-stimulatory domain. This activation results in the rapid proliferation and expansion of the CT041 cell population.



- Tumor Cell Lysis: Activated CT041 cells employ multiple mechanisms to kill the target cancer cells. The primary mechanism is the directed release of cytotoxic granules containing perforin and granzymes. Perforin creates pores in the tumor cell membrane, allowing granzymes to enter and induce apoptosis (programmed cell death).
- Cytokine Release: Upon activation, CT041 cells also release a variety of pro-inflammatory cytokines, such as interferon-gamma (IFN-y) and interleukin-2 (IL-2). These cytokines can further enhance the anti-tumor immune response by recruiting other immune cells to the tumor site and promoting a pro-inflammatory tumor microenvironment.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. cancernetwork.com [cancernetwork.com]
- 2. CT041 CAR T cell therapy for Claudin18.2-positive metastatic pancreatic cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. carsgen.com [carsgen.com]
- 4. escholarship.org [escholarship.org]
- To cite this document: BenchChem. [CT041: A Deep Dive into its Mechanism of Action in Solid Tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395635#ct041-mechanism-of-action-in-solid-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com